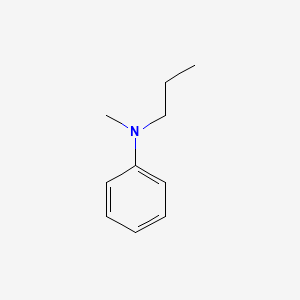

N-Methyl-n-propylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13395-54-5 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

N-methyl-N-propylaniline |

InChI |

InChI=1S/C10H15N/c1-3-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |

InChI Key |

JDKNALCOFBJYBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-n-propylaniline

This technical guide provides a comprehensive overview of N-Methyl-n-propylaniline, focusing on its chemical properties, synthesis, and spectroscopic data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It is important to note that "this compound" can refer to several isomers, each with a unique CAS number and distinct properties. This guide will primarily focus on This compound (CAS No. 13395-54-5) , while also providing comparative data for its common isomers, N-methyl-4-propylaniline (CAS No. 36373-76-9) and 2-methyl-N-propylaniline (CAS No. 83627-55-8) .

Core Properties and Isomeric Comparison

This compound and its isomers share the same molecular formula (C₁₀H₁₅N) and molecular weight (149.23 g/mol ). However, the arrangement of the methyl and propyl groups on the aniline (B41778) structure leads to differences in their physical and chemical characteristics.

Table 1: Core Properties of this compound and Its Isomers

| Property | This compound | N-methyl-4-propylaniline | 2-methyl-N-propylaniline |

| CAS Number | 13395-54-5[1] | 36373-76-9[2] | 83627-55-8[3] |

| Molecular Formula | C₁₀H₁₅N[1] | C₁₀H₁₅N[2] | C₁₀H₁₅N[3] |

| Molecular Weight | 149.23 g/mol [1] | 149.23 g/mol [2] | 149.23 g/mol [3] |

| Boiling Point | Data not readily available | Data not readily available | Data not readily available |

| Melting Point | Data not readily available | Data not readily available | Data not readily available |

| Density | Data not readily available | Data not readily available | Data not readily available |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods common in amine chemistry, primarily involving the N-alkylation of aniline.

General Synthetic Approach: Reductive Amination

A common and effective method for the synthesis of N-alkylanilines is reductive amination. This process involves the reaction of an aniline with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced to the corresponding amine. For the synthesis of this compound, a two-step approach is generally employed. First, aniline can be propylated via reductive amination with propanal. The resulting N-propylaniline is then methylated in a second reductive amination step using formaldehyde.

Experimental Protocol: Synthesis of N-alkylanilines via Reductive Amination

The following is a general protocol for the N-alkylation of anilines that can be adapted for the synthesis of this compound. This procedure is based on established methods for reductive amination.

Materials:

-

Aniline (or N-propylaniline for the second step)

-

Propanal (for the first step) or Formaldehyde (for the second step)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Reaction Setup: To a solution of the starting aniline (1.0 eq) in the chosen solvent (e.g., DCM) is added the aldehyde (1.1-1.5 eq). The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

Reduction: The reducing agent (1.2-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for several hours (typically 2-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with the organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-alkylaniline.

Spectroscopic Data

Table 2: Predicted and Reported Spectroscopic Data

| Spectroscopic Technique | This compound (Predicted/Related Compounds) | N-methyl-4-propylaniline | 2-methyl-N-propylaniline |

| ¹H NMR | Aromatic protons (δ ~6.5-7.3 ppm), N-CH₃ (~2.9 ppm), N-CH₂- (~3.1 ppm), -CH₂- (~1.6 ppm), -CH₃ (~0.9 ppm) | Aromatic protons, N-CH₃, Ar-CH₂-, -CH₂-, -CH₃ | Aromatic protons, N-CH₃, N-CH₂-, -CH₂-, Ar-CH₃, -CH₃ |

| ¹³C NMR | Aromatic carbons (δ ~112-150 ppm), N-CH₃, N-CH₂, -CH₂-, -CH₃ | Aromatic carbons, N-CH₃, Ar-CH₂-, -CH₂-, -CH₃ | Aromatic carbons, N-CH₃, N-CH₂, -CH₂-, Ar-CH₃, -CH₃ |

| IR (cm⁻¹) | C-H (aromatic) ~3000-3100, C-H (aliphatic) ~2850-2960, C=C (aromatic) ~1500-1600, C-N ~1250-1350 | Similar characteristic peaks | Similar characteristic peaks |

| Mass Spec (m/z) | Molecular ion [M]⁺ at 149, characteristic fragmentation pattern | Molecular ion [M]⁺ at 149, different fragmentation pattern | Molecular ion [M]⁺ at 149, different fragmentation pattern |

Note: The predicted NMR and IR data are based on the general chemical shifts and absorption frequencies for similar structures. The mass spectrometry data for all isomers will show a molecular ion peak at m/z 149, but the fragmentation patterns will differ due to the different substitution patterns.

Safety and Handling

N-alkylanilines, as a class of compounds, should be handled with care due to their potential toxicity.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Toxicity: N-methylaniline is known to be toxic if swallowed, in contact with skin, or if inhaled.[4][5] It may cause damage to organs through prolonged or repeated exposure.[4][5] While specific toxicity data for this compound is limited, it should be treated with similar precautions.

Logical Workflow for Isomer Identification

Given the ambiguity of the name "this compound," a logical workflow is necessary to identify the specific isomer in a research or development setting.

This guide provides a foundational understanding of this compound and its isomers. Due to the limited availability of specific experimental data for this compound (CAS 13395-54-5), researchers are encouraged to perform thorough analytical characterization of their synthesized materials.

References

physical and chemical properties of N-Methyl-n-propylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical and Chemical Properties

Detailed experimental data for several key physical properties of N-Methyl-n-propylaniline, such as melting point, boiling point, density, and refractive index, are not consistently reported in publicly accessible chemical databases.[2] However, computational predictions and basic molecular information have been compiled.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C10H15N | [1][2] |

| Molecular Weight | 149.236 g/mol | [2] |

| CAS Number | 13395-54-5 | [1] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| Refractive Index | Not available | [2] |

| XLogP3 (Computed) | 2.9 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 3.2 Ų | [1] |

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of this compound are scarce in the reviewed scientific literature. However, a general synthetic pathway for the creation of tertiary amines of this nature can be proposed. A common method involves the N-alkylation of a secondary amine. In this case, N-methylaniline could be reacted with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base to neutralize the resulting hydrohalic acid.

General Synthetic Workflow

Below is a conceptual workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Signaling Pathways and Logical Relationships

Information on specific signaling pathways in which this compound is involved is not available in the current body of literature. The primary role of such a compound would likely be as a synthetic intermediate in the development of more complex molecules, such as pharmaceuticals or agrochemicals.

The logical relationship in its synthesis is a multi-step process from starting materials to the final purified product, as illustrated in the workflow diagram above. Each step is crucial for achieving the desired product with high purity.

Analytical Characterization

While specific experimental details are not published, the characterization of this compound would typically involve a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the molecular structure, showing characteristic shifts for the methyl, propyl, and phenyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of 149.24 g/mol .

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The absence of an N-H stretch would confirm the tertiary amine structure.

-

Chromatography (GC/LC): To assess the purity of the compound.

The following diagram illustrates the logical flow of analytical characterization.

Caption: Logical workflow for the analytical characterization of a synthesized compound.

References

N-Methyl-n-propylaniline molecular structure and weight

An In-depth Technical Guide to N-Methyl-n-propylaniline

This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of this compound, targeted at researchers, scientists, and professionals in drug development.

This compound is an aromatic organic compound with the chemical formula C₁₀H₁₅N.[1][2] Its structure consists of a benzene (B151609) ring bonded to a nitrogen atom, which is further substituted with a methyl group and an n-propyl group.

Quantitative Data Summary

| Property | This compound | N-Propylaniline |

| Molecular Formula | C₁₀H₁₅N | C₉H₁₃N |

| Molecular Weight | 149.23 g/mol [1] | 135.21 g/mol [3] |

| CAS Number | 13395-54-5[1] | 622-80-0[3] |

| Boiling Point | Not available | 221.1 °C at 760 mmHg[3] |

| Melting Point | Not available | -6.87 °C (estimate)[3] |

| Density | Not available | 0.952 g/cm³[3] |

| Flash Point | Not available | 86.8 °C[3] |

| Refractive Index | Not available | 1.548[3] |

Molecular Visualization

The molecular structure of this compound is depicted in the following diagram:

References

An In-Depth Technical Guide to the Synthesis of N-Methyl-n-propylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Methyl-n-propylaniline, a tertiary amine of interest in various chemical and pharmaceutical research domains. The following sections detail established methodologies, including direct alkylation and reductive amination, supported by experimental protocols and quantitative data where available in the scientific literature.

Direct N-Alkylation

Direct N-alkylation is a classical and straightforward approach for the synthesis of tertiary amines. This method involves the sequential or direct introduction of alkyl groups onto the nitrogen atom of an aniline (B41778) derivative. For the synthesis of this compound, two primary strategies can be employed: the propylation of N-methylaniline or the methylation of N-propylaniline.

N-propylation of N-methylaniline

This pathway involves the reaction of N-methylaniline with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base to neutralize the hydrogen halide byproduct. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that can be minimized by careful control of stoichiometric ratios and reaction conditions.

-

Materials:

-

N-methylaniline

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of N-methylaniline (1.0 equivalent) in anhydrous DMF or acetonitrile, add a suitable base such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

If using sodium hydride, stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding anion.

-

Add 1-bromopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-80°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature. If sodium hydride was used, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

-

Partition the mixture between diethyl ether or ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

-

N-methylation of N-propylaniline

An alternative direct alkylation approach is the methylation of N-propylaniline using a methylating agent like methyl iodide or dimethyl sulfate. Similar to the propylation of N-methylaniline, this reaction requires a base to proceed to completion.

-

Materials:

-

N-propylaniline

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Anhydrous acetone (B3395972) or acetonitrile

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve N-propylaniline (1.0 equivalent) in anhydrous acetone or acetonitrile.

-

Add potassium carbonate (2.0 equivalents).

-

To the stirred suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to 40-50°C for several hours until the starting material is consumed, as monitored by TLC.

-

Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by column chromatography.

-

Reductive Amination

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines.[1] This one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.[2] For the synthesis of this compound, two main reductive amination strategies can be envisioned.

Reductive Amination of N-methylaniline with Propionaldehyde (B47417)

This approach involves the reaction of N-methylaniline with propionaldehyde to form an intermediate iminium ion, which is subsequently reduced to this compound. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and tolerance of a wide range of functional groups.[3][4]

-

Materials:

-

N-methylaniline

-

Propionaldehyde (Propanal)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of N-methylaniline (1.0 equivalent) in anhydrous DCE or DCM, add propionaldehyde (1.2 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired this compound.

-

Reductive Amination of N-propylaniline with Formaldehyde (B43269) (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a specific type of reductive amination used to methylate primary or secondary amines using excess formaldehyde and formic acid.[1][5][6] The formic acid serves as both the reducing agent (hydride source) and an acid catalyst.[7] This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[1]

-

Materials:

-

N-propylaniline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

1 M Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To N-propylaniline (1.0 equivalent), add formic acid (2.0-3.0 equivalents) followed by an aqueous solution of formaldehyde (2.0-3.0 equivalents).

-

Heat the reaction mixture at 80-100°C for several hours, monitoring for the cessation of carbon dioxide evolution. The reaction progress can also be monitored by TLC or GC-MS.

-

After cooling to room temperature, acidify the mixture with 1 M HCl.

-

Wash the acidic aqueous solution with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous phase to a pH greater than 10 with a concentrated NaOH solution, ensuring the mixture remains cool.

-

Extract the product with dichloromethane or diethyl ether.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by distillation or column chromatography.

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for analogous N-alkylation and reductive amination reactions found in the literature. It is important to note that specific yields for this compound may vary depending on the exact conditions employed.

| Synthesis Pathway | Starting Materials | Reagents and Conditions | Typical Yield | Reference(s) |

| Direct N-Alkylation | N-methylaniline, 1-bromopropane | K₂CO₃, DMF, 60-80°C | Moderate-Good | [8] |

| Reductive Amination (STAB) | N-methylaniline, propionaldehyde | NaBH(OAc)₃, DCE, room temperature | Good-Excellent | [3][4] |

| Reductive Amination (Eschweiler-Clarke) | N-propylaniline, formaldehyde, formic acid | Heat (80-100°C) | High-Excellent | [1][7] |

Visualizing Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

Caption: Direct alkylation routes to this compound.

Caption: Reductive amination pathways to this compound.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. Reddit - The heart of the internet [reddit.com]

Spectroscopic Profile of N-Methyl-n-propylaniline: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Methyl-n-propylaniline, a tertiary amine of interest in various fields of chemical research and development. Due to the limited availability of direct experimental spectra for this compound, this document presents a detailed analysis based on predicted values and comparative data from the closely related analogues, N-methylaniline and N-propylaniline. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the spectroscopic characteristics of this compound.

Predicted and Comparative Spectroscopic Data

The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data is presented in tabular format for clarity and ease of comparison with its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic and aliphatic protons. By comparing the spectra of N-methylaniline and N-propylaniline, we can estimate the chemical shifts for the target molecule.

| Proton Assignment (this compound) | Predicted Chemical Shift (δ, ppm) | N-methylaniline (Experimental, ppm) | N-propylaniline (Experimental, ppm) |

| Aromatic Protons (C₆H₅) | 6.6 - 7.3 | 6.71 (d), 6.84 (t), 7.31 (td)[1] | 6.5 - 7.2 |

| N-CH₂ (Propyl) | ~3.2 | - | ~3.0 |

| CH₂ (Propyl) | ~1.6 | - | ~1.6 |

| CH₃ (Propyl) | ~0.9 | - | ~0.9 |

| N-CH₃ (Methyl) | ~2.9 | 2.91 (s)[1] | - |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment (this compound) | Predicted Chemical Shift (δ, ppm) | N-methylaniline (Experimental, ppm) | N-propylaniline (Experimental, ppm) |

| Aromatic C (C-N) | ~149 | 149.45[1] | ~148 |

| Aromatic C (ortho) | ~112 | 112.50[1] | ~112 |

| Aromatic C (meta) | ~129 | 129.28[1] | ~129 |

| Aromatic C (para) | ~117 | 117.28[1] | ~116 |

| N-CH₂ (Propyl) | ~55 | - | ~48 |

| CH₂ (Propyl) | ~20 | - | ~23 |

| CH₃ (Propyl) | ~11 | - | ~11 |

| N-CH₃ (Methyl) | ~38 | 30.76[1] | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | N-methylaniline (Experimental, cm⁻¹) | N-propylaniline (Experimental, cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 | ~3050 | ~3050 |

| C-H stretch (aliphatic) | 2850 - 3000 | ~2900 | ~2950 |

| C=C stretch (aromatic) | 1500 - 1600 | ~1600, ~1500 | ~1600, ~1500 |

| C-N stretch | 1250 - 1350 | ~1300 | ~1300 |

For N-methylaniline, a characteristic peak for the N-H stretch is observed around 3411 cm⁻¹[2]. This peak would be absent in the spectrum of the tertiary amine, this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) for this compound is expected at m/z 149, corresponding to its molecular weight.

| Ion | Predicted m/z | N-methylaniline (m/z) | N-propylaniline (m/z) |

| [M]⁺ | 149 | 107[3] | 135[4] |

| [M-CH₃]⁺ | 134 | 92 | - |

| [M-C₂H₅]⁺ | 120 | - | 106[4] |

| [C₆H₅NHCH₂]⁺ | 106 | - | 106[4] |

| [C₆H₅NCH₃]⁺ | 106 | 106[3] | - |

| [C₆H₅]⁺ | 77 | 77[3] | 77 |

The fragmentation of this compound is expected to involve the loss of alkyl groups attached to the nitrogen atom. The base peak is likely to be at m/z 134, corresponding to the loss of a methyl radical, or at m/z 120, corresponding to the loss of an ethyl radical from the propyl group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound. For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Instrumentation: The sample is transferred to a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

-

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or the solvent is recorded first.

-

Data Acquisition: The sample is placed in the instrument's sample compartment, and the IR spectrum is recorded. The background spectrum is automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹). The characteristic absorption bands are identified to determine the functional groups present.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For volatile compounds like this compound, GC-MS is a common method.

-

Ionization: The sample molecules are ionized in the ion source. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, leading to the formation of a molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of organic compounds.

References

Solubility of N-Methyl-n-propylaniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-n-propylaniline is a substituted aniline (B41778) with potential applications in organic synthesis and as an intermediate in the manufacturing of various specialty chemicals. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for its experimental determination. This includes a detailed, adaptable experimental protocol and a structured table for data presentation.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.24 g/mol |

| Appearance | Likely a liquid at room temperature |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Density | Data not readily available |

Note: Specific experimental data for the boiling point, melting point, and density of this compound are not widely reported. These properties are expected to be similar to other substituted anilines of comparable molecular weight.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in scientific literature. The following table is provided as a template for researchers to systematically record experimentally determined solubility values at a specified temperature (e.g., 25 °C).

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Alcohols | Methanol | 32.04 | 0.792 | 5.1 | Data to be determined | Data to be determined | |

| Ethanol | 46.07 | 0.789 | 4.3 | Data to be determined | Data to be determined | ||

| Isopropanol | 60.10 | 0.786 | 3.9 | Data to be determined | Data to be determined | ||

| Ketones | Acetone | 58.08 | 0.791 | 5.1 | Data to be determined | Data to be determined | |

| Methyl Ethyl Ketone | 72.11 | 0.805 | 4.7 | Data to be determined | Data to be determined | ||

| Ethers | Diethyl Ether | 74.12 | 0.713 | 2.8 | Data to be determined | Data to be determined | |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 4.0 | Data to be determined | Data to be determined | ||

| Esters | Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data to be determined | Data to be determined | |

| Hydrocarbons | n-Hexane | 86.18 | 0.655 | 0.1 | Data to be determined | Data to be determined | |

| Toluene | 92.14 | 0.867 | 2.4 | Data to be determined | Data to be determined | ||

| Halogenated | Dichloromethane | 84.93 | 1.33 | 3.1 | Data to be determined | Data to be determined | |

| Chloroform | 119.38 | 1.49 | 4.1 | Data to be determined | Data to be determined | ||

| Aprotic Polar | Acetonitrile | 41.05 | 0.786 | 5.8 | Data to be determined | Data to be determined | |

| Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | Data to be determined | Data to be determined | ||

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, adapted from established guidelines such as the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105.[1] This method is suitable for determining the solubility of a liquid solute in a liquid solvent.

Principle

A saturated solution of this compound is prepared in the selected organic solvent at a constant temperature. The concentration of the solute in a filtered aliquot of the saturated solution is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade or higher)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph with a suitable detector (e.g., UV).

Procedure

-

Preparation of a Saturated Solution:

-

In a glass vial, add an excess amount of this compound to a known volume of the chosen organic solvent. The presence of an undissolved phase of the solute is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure an excess of the solute remains undissolved. For viscous solvents or compounds that are slow to dissolve, longer equilibration times may be necessary.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow for phase separation.

-

Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a syringe. It is critical to avoid disturbing the undissolved layer.

-

Immediately filter the collected aliquot through a chemically compatible syringe filter into a clean, dry vial to remove any suspended micro-droplets of the undissolved amine.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.

-

Analyze the diluted sample and the standard solutions using a pre-calibrated GC or HPLC method.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

Logical Relationships in Solubility

The solubility of this compound in various organic solvents is governed by the principle of "like dissolves like." The following diagram illustrates the expected solubility trends based on the polarity of the solvent.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is currently lacking in the literature, the detailed experimental protocol and structured data table presented herein will enable researchers to generate reliable and comparable solubility data. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and formulating products containing this compound.

References

An In-depth Technical Guide on the Safety and Handling of N-Methylaniline

Section 1: Chemical Identification

This section provides the basic identifiers for N-methylaniline.

| Identifier | Value |

| Chemical Name | N-methylaniline[2][3] |

| Synonyms | Monomethylaniline, N-methylbenzenamine[2][4] |

| CAS Number | 100-61-8[2][3] |

| Molecular Formula | C₇H₉N[2][3] |

| Molecular Weight | 107.15 g/mol [5] |

| Structure | A methyl group attached to the nitrogen of an aniline (B41778) molecule. |

Section 2: Hazard Identification

N-methylaniline is a hazardous substance that poses significant health and environmental risks.

-

Acute Toxicity, Oral (Category 3)

-

Acute Toxicity, Dermal (Category 3)

-

Acute Toxicity, Inhalation (Category 3)

-

Specific Target Organ Toxicity — Repeated Exposure (Category 2)

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1)

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)

-

Combustible Liquid (Category 4)[5]

-

Serious Eye Irritation (Category 2A)[5]

Signal Word: Danger[2]

-

H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H373: May cause damage to organs (Liver, spleen, Bone marrow) through prolonged or repeated exposure.[5]

-

H410: Very toxic to aquatic life with long lasting effects.

-

H227: Combustible liquid.[5]

-

H319: Causes serious eye irritation.[5]

Precautionary Statements: [2][5]

-

P260, P261: Do not breathe mist, vapors, or spray.

-

P270, P271: Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves, protective clothing, and eye/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

-

P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: First-Aid Measures

Immediate medical attention is required in case of exposure.[6] First-aiders should protect themselves from exposure.[5]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Immediately call a physician.[2][5] |

| Skin Contact | Immediately take off all contaminated clothing.[5] Rinse the skin with plenty of water and soap.[7] A physician should be called immediately.[5] |

| Eye Contact | Rinse cautiously with water for several minutes.[5] If present, remove contact lenses.[5] Continue rinsing and consult an ophthalmologist.[5] |

| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water and give at most two glasses of water to drink.[2][5] Seek immediate medical attention.[5] |

Section 4: Fire-Fighting Measures

N-methylaniline is a combustible liquid.[5]

| Measure | Protocol |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] For small fires, dry chemical, CO2, or water spray is appropriate. For large fires, use alcohol-resistant foam or water spray.[4] |

| Specific Hazards | Vapors may form explosive mixtures with air.[6] Heating can lead to violent rupture of containers. Combustion produces toxic fumes, including carbon monoxide (CO) and nitrogen oxides (NOx).[2] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6] Stay in the danger area only with self-contained breathing apparatus.[5] |

| Further Information | Use water spray to cool unopened containers.[2] Prevent fire-extinguishing water from contaminating surface water or groundwater systems.[5] |

Section 5: Accidental Release Measures

Spills must be handled with caution to prevent personal exposure and environmental contamination.

| Step | Protocol |

| Personal Precautions | Evacuate the danger area and ensure adequate ventilation.[2][5] Avoid contact with the substance and do not breathe vapors or aerosols.[5] Remove all sources of ignition.[2] |

| Environmental Precautions | Prevent the product from entering drains, surface water, or ground water.[2][5] Inform authorities if seepage into a water course or sewage system occurs. |

| Containment & Cleanup | For minor spills, absorb with inert material like sand, earth, or vermiculite (B1170534) and place in a labeled container for disposal. For major spills, clear the area and move upwind. Contain the spill and collect the recoverable product. After cleanup, decontaminate all protective clothing and equipment. |

| Emergency Procedures | For a liquid spill, isolate the area for at least 50 meters (150 feet) in all directions.[4] |

Section 6: Handling and Storage

Proper handling and storage are crucial to maintain safety and product integrity.

| Aspect | Protocol |

| Safe Handling | Handle only in a well-ventilated area or under a fume hood.[5] Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when handling. Keep away from open flames, hot surfaces, and other ignition sources.[5] Take precautionary measures against static discharge.[5] Wash hands thoroughly after handling. |

| Storage Conditions | Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5] Store locked up or in an area accessible only to authorized personnel.[5] Keep away from incompatible materials and foodstuff containers. Protect containers from physical damage. The substance may react with carbon dioxide in the air. |

| Incompatible Materials | Strong acids, acid chlorides, acid anhydrides, oxidizers, chloroformates, and halogens.[6] |

Section 7: Exposure Controls/Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.

| Control | Specification |

| Engineering Controls | Use in a well-ventilated area with local exhaust ventilation. Ensure eyewash stations and safety showers are close to the workstation.[6] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[2][3] Do not wear contact lenses as they may absorb and concentrate irritants. |

| Skin Protection | Wear appropriate protective gloves (e.g., butyl-rubber with a minimum layer thickness of 0.7 mm) and clothing to prevent skin exposure.[5][6] |

| Respiratory Protection | If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] For spills, a chemical protection suit with a self-contained breathing apparatus may be necessary.[7] |

| Hygiene Measures | Launder contaminated clothing separately before reuse. Wash hands and face after working with the substance.[5] |

Section 8: Physical and Chemical Properties of N-methylaniline

This table summarizes the key physical and chemical properties of N-methylaniline. Data for N-Methyl-n-propylaniline is largely unavailable.[8]

| Property | Value (N-methylaniline) |

| Appearance | Colorless to brown viscous liquid[9] |

| Odor | Weak, ammonia-like |

| Melting Point | -57 °C |

| Boiling Point | 196 °C |

| Flash Point | 83 °C |

| Solubility in Water | Slightly soluble[9] |

| Molecular Weight | 107.16 g/mol [10] |

Section 9: Stability and Reactivity

Understanding the stability and reactivity of N-methylaniline is essential for safe storage and handling.

| Condition | Description |

| Reactivity | Neutralizes acids in exothermic reactions. May be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[4] |

| Chemical Stability | Stable under recommended storage conditions.[6][11] Becomes brown on exposure to air.[9] |

| Possibility of Hazardous Reactions | No dangerous reactions are known under normal conditions.[10] Hazardous polymerization does not occur.[6] |

| Conditions to Avoid | Direct sunlight, air contact, moisture, heat, sparks, and open flames.[6][10] |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[6] |

| Hazardous Decomposition Products | Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6] |

Section 10: Toxicological Information

N-methylaniline is toxic through multiple routes of exposure.

| Toxicity Metric | Value |

| Acute Toxicity (Oral) | Toxic if swallowed.[2] |

| Acute Toxicity (Dermal) | Toxic in contact with skin.[2] |

| Acute Toxicity (Inhalation) | Toxic if inhaled.[2] |

| Skin Corrosion/Irritation | No skin irritation observed in rabbit studies.[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (liver, spleen, bone marrow) through prolonged or repeated exposure if swallowed.[5] |

| Carcinogenicity | The carcinogenic activity of N-methylaniline has not been adequately investigated. |

Section 11: Ecological Information

This substance is very toxic to aquatic life with long-lasting effects.[2]

| Ecological Metric | Value |

| Aquatic Toxicity | Very toxic to aquatic life.[2] Also poisonous for fish and plankton in water bodies. |

| Persistence and Degradability | Inherently biodegradable (92% in 28 days).[5] |

| Bioaccumulative Potential | Bioconcentration factor (BCF): 2.6.[5] |

| PBT and vPvB Assessment | This substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[2] |

Section 12: Disposal Considerations

Waste must be disposed of in accordance with local, regional, and national regulations.

-

Product: Do not dispose of together with household garbage.[12] The product should not be allowed to reach the sewage system.[12] Disposal must be handled by an approved waste disposal plant.[6]

-

Contaminated Packaging: Disposal must be made according to official regulations.[12]

Section 13: Transport Information

N-methylaniline is regulated for transport.

| Regulation | Details |

| UN Number | 2294[5] |

| Proper Shipping Name | N-METHYLANILINE[5] |

| Transport Hazard Class | 6.1[5] |

| Packing Group | III[5] |

| Environmental Hazards | Marine Pollutant: Yes[5] |

Experimental Protocols

Detailed experimental methodologies for the toxicological and ecological studies cited in safety data sheets are not typically included in these documents. For specific experimental protocols, researchers should consult the primary scientific literature or the guidelines referenced in the safety data sheets, such as those from the Organisation for Economic Co-operation and Development (OECD).

Mandatory Visualization

The following diagram illustrates a logical workflow for handling a chemical spill of a hazardous substance like N-methylaniline.

Caption: Workflow for a chemical spill response.

References

- 1. echemi.com [echemi.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. N-METHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. The Guide to N-Methylaniline [yufenggp.com]

- 10. lobachemie.com [lobachemie.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. fr.cpachem.com [fr.cpachem.com]

Lack of In-depth Toxicological Data for N-Methyl-n-propylaniline

A comprehensive review of publicly available scientific literature and databases reveals a significant scarcity of in-depth toxicological data for N-Methyl-n-propylaniline (CAS No. 13395-54-5). Despite extensive searches, no significant studies detailing its toxicokinetics, acute or chronic toxicity, genotoxicity, carcinogenicity, or reproductive and developmental toxicity were identified. Consequently, the creation of a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams for this specific compound is not feasible at this time.

The available information is limited to basic chemical identifiers and physical properties. This lack of data prevents a thorough toxicological assessment as requested.

Alternative In-depth Technical Guide: N-Methylaniline (NMA)

Given the interest in the toxicological profile of N-substituted anilines, we have prepared a comprehensive technical guide on the closely related and well-studied compound, N-Methylaniline (NMA) (CAS No. 100-61-8). It is crucial to note that while NMA shares a similar core structure, the presence of a propyl group in this compound instead of a methyl group can lead to differences in their toxicological profiles. The data presented here for NMA should not be directly extrapolated to this compound.

An In-depth Technical Guide on the Toxicology of N-Methylaniline (NMA)

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the toxicological data for N-Methylaniline.

Acute Toxicity

N-Methylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] The primary acute effect of NMA is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[3] This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, central nervous system impairment.[3]

Table 1: Acute Toxicity of N-Methylaniline

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 360 mg/kg | [4][5] |

| Inhalation LC50 | Rat | 3 mg/l (4h) | [1] |

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to NMA may cause damage to organs.[1] Animal studies have indicated that chronic exposure to N-Methylaniline can lead to systemic toxicity, with potential effects on the liver, kidneys, central nervous system, and hematopoietic system.[6]

Concerns regarding the carcinogenicity of NMA have been raised. A comprehensive evaluation by the Bureau for Chemical Substances in Poland under the REACH regulation has led to a proposal for classifying N-Methylaniline as a suspected carcinogen (Carcinogenic Category 2).[7] This is based on data from structurally similar compounds like aniline (B41778) and N,N-dimethylaniline.[7] Animal studies have suggested a link between prolonged exposure and an increased incidence of tumors, particularly bladder cancer.[6]

Genotoxicity

There are conflicting reports on the genotoxicity of N-Methylaniline. While it has been found to be non-mutagenic in some bacterial assays (Ames test), it has shown clastogenic effects (causing chromosomal damage) in mammalian cells in vitro.[8][9] The mutagenic potential has also been a concern, leading to a proposed classification as Mutagenic Category 2 (suspected of causing genetic defects).[7]

Reproductive and Developmental Toxicity

A study on the developmental toxicity of N-methylaniline in pregnant rats found that the substance was toxic to the mothers even at low doses (0.8 mg/kg body weight/day).[10][11] Embryotoxic effects were observed at doses ranging from 4-100 mg/kg body weight/day.[10][11] The No-Observed-Adverse-Effect Level (NOAEL) for the progeny was determined to be 0.8 mg/kg bw/day, and the Lowest-Observed-Adverse-Effect Level (LOAEL) was 4 mg/kg bw/day.[10][11]

Table 2: Developmental Toxicity of N-Methylaniline in Rats

| Parameter | Dose | Effect | Reference |

| Maternal Toxicity | ≥ 0.8 mg/kg/day | Lower weight gain, increased organ weight | [10] |

| Embryotoxicity | 4-100 mg/kg/day | Embryotoxic effects | [10] |

| Progeny NOAEL | 0.8 mg/kg/day | No significant adverse effects on offspring | [10][11] |

| Progeny LOAEL | 4 mg/kg/day | Lowest dose with observed adverse effects on offspring | [10][11] |

Experimental Protocols

Developmental Toxicity Study in Rats (Summarized Protocol)

-

Test Substance: N-methylaniline (NMA)

-

Vehicle: Corn oil

-

Animal Model: Pregnant Wistar rats

-

Administration: Oral gavage

-

Dosage Groups: 0.8, 4, 20, and 100 mg/kg of body weight per day. A control group received only the vehicle.

-

Dosing Period: From day 5 post-mating (implantation) to day 20 of pregnancy.

-

Observations (Dams): General behavior, body weight, food and water consumption, hematological and biochemical analyses, and pathomorphological changes.

-

Observations (Fetuses): External, visceral, and skeletal examinations for abnormalities.[10][11]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of acute toxicity for N-Methylaniline is the induction of methemoglobinemia. This process is thought to involve the metabolic activation of NMA to reactive intermediates that oxidize the ferrous iron (Fe2+) of hemoglobin to ferric iron (Fe3+), rendering it unable to bind and transport oxygen.

Logical Workflow for Methemoglobin Formation

The potential carcinogenicity of NMA may be linked to its genotoxic effects. The formation of DNA adducts by reactive metabolites could lead to mutations and initiate carcinogenesis.

Proposed Carcinogenesis Pathway

References

- 1. fr.cpachem.com [fr.cpachem.com]

- 2. lobachemie.com [lobachemie.com]

- 3. Assessing human carcinogenicity risk of agrochemicals without the rodent cancer bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits: DART Report 07 [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Methylaniline: toxicology and application_Chemicalbook [chemicalbook.com]

- 7. useforesight.io [useforesight.io]

- 8. journals.publisso.de [journals.publisso.de]

- 9. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Developmental toxicity of N-methylaniline following prenatal oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Commercial Sourcing and Applications of N-Methyl-n-propylaniline: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity chemical intermediates is paramount to the success of their work. N-Methyl-n-propylaniline, a substituted aniline (B41778) derivative, serves as a versatile building block in various research and development applications. This technical guide provides an in-depth overview of commercial suppliers, key chemical data, synthesis protocols, and analytical methods pertinent to the research-grade use of this compound.

Commercial Availability and Specifications

This compound is available from a number of commercial chemical suppliers specializing in research and laboratory chemicals. Purity levels for research-grade material are typically high, often exceeding 98%. When sourcing this compound, it is crucial to obtain and review the certificate of analysis (CoA) to confirm the purity and identify any potential impurities that might interfere with sensitive experimental work.

Below is a summary of representative commercial suppliers for this compound and related compounds, which may also offer custom synthesis services.

| Supplier | Product Name | CAS Number | Purity/Grade | Notes |

| Smolecule | N-methyl-4-propylaniline | 36373-76-9 | In Stock | Isomer of this compound |

| ECHEMI | This compound | 13395-54-5 | Not specified | Provides basic physical properties. |

| ChemicalBook | N-Propylaniline | 622-80-0 | Various | Related starting material. |

| Alfa Chemistry | 4-Bromo-5-ethoxy-2-Nitro-n-propylaniline | 1280786-62-0 | 97% | A substituted derivative for further synthesis.[1] |

| BOC Sciences | 4-iso-Propylaniline-[2,3,5,6-d4] | 1219804-95-1 | 98% atom D | Deuterated analog for mechanistic studies.[1] |

| Frinton Laboratories Inc. | 4-Propylaniline | 2696-84-6 | 99% | Isomeric starting material.[1] |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is essential for the handling and use of this compound in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N[2][3] |

| Molecular Weight | 149.24 g/mol [3] |

| CAS Number | 13395-54-5 |

| Appearance | Colorless to pale yellow liquid (typical for related anilines) |

| Boiling Point | Not explicitly available for this compound, but related compounds have boiling points in the range of 190-220 °C. |

| Solubility | Generally insoluble in water, soluble in organic solvents. |

Safety Information: Safety data sheets (SDS) for closely related compounds like N-methylaniline indicate that this class of chemicals can be toxic if swallowed, in contact with skin, or if inhaled. They may also cause damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

The synthesis of this compound can be achieved through various established methods for the N-alkylation of anilines. Below are detailed experimental protocols adapted from literature procedures for similar compounds.

Protocol 1: Reductive Amination of Propionaldehyde (B47417) with N-Methylaniline

This protocol describes a common method for forming secondary amines.

Materials:

-

N-Methylaniline

-

Propionaldehyde

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of N-methylaniline (1.0 eq) in dichloroethane, add propionaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Protocol 2: Direct N-Alkylation of Aniline

This two-step protocol involves the initial propylation of aniline followed by methylation.

Step 1: Synthesis of N-Propylaniline

-

In a round-bottom flask, dissolve aniline (1.0 eq) in a suitable solvent such as acetonitrile (B52724).

-

Add a base, for example, potassium carbonate (2.0 eq).

-

Add 1-bromopropane (B46711) (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

-

Purify the crude N-propylaniline by vacuum distillation or column chromatography.

Step 2: N-Methylation of N-Propylaniline

-

Dissolve the purified N-propylaniline (1.0 eq) in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base such as sodium hydride (1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Analytical Quality Control

To ensure the identity and purity of synthesized or purchased this compound, the following analytical methods are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and identifying potential volatile impurities.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

The expected mass spectrum of this compound would show a molecular ion peak at m/z 149, along with characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is suitable for determining the purity of the compound.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for anilines).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in organic synthesis. Their applications span several areas of research:

-

Pharmaceutical Synthesis: Substituted anilines are common scaffolds in medicinal chemistry. The N-methyl-n-propyl substitution can modulate the lipophilicity, metabolic stability, and receptor-binding properties of a lead compound. While specific biological activities for this compound are not widely reported, related trifluoromethylaniline derivatives have shown potential in anticancer and antimicrobial research.[4]

-

Dye and Polymer Chemistry: Aniline derivatives are foundational in the synthesis of a wide range of dyes and polymers.[5][6] The specific substitutions on the nitrogen and the aromatic ring influence the color, stability, and other properties of the resulting materials.

-

Agrochemical Development: Similar to pharmaceuticals, aniline derivatives are used as building blocks for new herbicides, fungicides, and insecticides.

Visualizations

Logical Relationship in Synthesis and Application

Caption: Logical relationships in the synthesis and application of this compound.

Experimental Workflow for Synthesis and Purification

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

References

- 1. propylaniline suppliers USA [americanchemicalsuppliers.com]

- 2. This compound | C10H15N | CID 577751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of N-Methyl-n-propylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental considerations for the electrophilic aromatic substitution (EAS) reactions of N-Methyl-n-propylaniline. The N-methyl-n-propylamino substituent, a strongly activating and ortho,para-directing group, significantly influences the regioselectivity and reactivity of the aromatic ring. This document details key EAS reactions including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, presenting available quantitative data, detailed experimental protocols for analogous compounds, and visualizations of the underlying chemical principles.

Core Concepts: The Directing Effect of the N-Methyl-n-propylamino Group

The N-methyl-n-propylamino group is a potent activating group in electrophilic aromatic substitution. This is attributed to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. This electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.

The resonance structures show an increased electron density at the ortho and para positions, making these sites the primary targets for electrophilic attack. Consequently, the N-methyl-n-propylamino group is an ortho,para-director. While both positions are activated, the para position is often favored due to reduced steric hindrance compared to the ortho positions, which are closer to the alkylamino substituent.

Caption: Resonance delocalization in this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the N-alkylation of aniline (B41778). This can be a multi-step process to ensure selectivity and avoid polyalkylation.

Experimental Protocol: Synthesis of this compound (Adapted from N-methylaniline synthesis)

This protocol is a representative procedure and may require optimization.

Step 1: N-propylation of Aniline

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline and a slight excess of 1-bromopropane.

-

Add a suitable base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction.

-

Use a solvent like acetonitrile (B52724) or ethanol.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting N-propylaniline by distillation.

Step 2: N-methylation of N-propylaniline

-

Dissolve the purified N-propylaniline in a suitable solvent.

-

Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide.

-

Include a base to neutralize the acid byproduct.

-

Maintain the reaction at a controlled temperature, as methylation is often exothermic.

-

Monitor the reaction by TLC.

-

After the reaction is complete, perform an aqueous workup to remove any remaining reagents and salts.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent.

-

Purify the final product, this compound, by vacuum distillation.

Nitration

The nitration of N-alkylanilines is highly dependent on the reaction conditions. In the presence of strong acids like a mixture of nitric acid and sulfuric acid, the nitrogen atom of the amino group is protonated. This protonated form, an anilinium ion, is strongly deactivating and a meta-director. This leads to the formation of the meta-nitro product. However, under less acidic conditions, the free amine, which is ortho,para-directing, is the reacting species.

Quantitative Data: Nitration of N,N-Dimethylaniline

As a close analog, the nitration of N,N-dimethylaniline provides insight into the expected product distribution. Under strongly acidic conditions (H₂SO₄/HNO₃), the major product is the meta-isomer due to the formation of the anilinium ion. However, careful control of conditions can favor the para-isomer. One report on the mono-nitration of dimethylaniline indicated a yield of 21.4% for the p-nitro isomer.[1]

| Reaction | Reagents | Major Product(s) | Yield (%) | Reference |

| Nitration | H₂SO₄/HNO₃ | m-nitro and p-nitro | Mixture | [2] |

| Mono-nitration | H₂SO₄/HNO₃ (controlled) | p-nitro | 21.4 | [1] |

Experimental Protocol: Para-Nitration of N,N-Dimethylaniline (Adapted)

This procedure is adapted from the nitration of dimethylaniline and aims to favor the para-product.

-

To a solution of this compound in a suitable solvent (e.g., acetic anhydride (B1165640) to protect the amino group as an amide), cool the mixture in an ice bath.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and acetic anhydride.

-

Maintain the temperature below 5°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

If an amide was formed for protection, hydrolyze it using acidic or basic conditions to yield the nitrated this compound.

-

Recrystallize the crude product from a suitable solvent to obtain the purified p-nitro-N-Methyl-n-propylaniline.

Caption: General workflow for the nitration of this compound.

Halogenation

Halogenation of N,N-dialkylanilines, such as bromination and chlorination, typically shows a high preference for substitution at the para position due to the strong activating and directing effect of the dialkylamino group.

Quantitative Data: Halogenation of N,N-Dialkylanilines

Studies on the bromination of various N,N-dialkylanilines in chloroform (B151607) have demonstrated the formation of the 4-bromo derivatives as the primary product.[3] A method for the selective para-bromination and ortho-chlorination of N,N-dialkylaniline N-oxides has also been reported, offering a route to different regioisomers.[4]

| Reaction | Substrate | Reagents | Major Product | Yield (%) | Reference |

| Bromination | N,N-diethylaniline | Br₂ in CHCl₃ | 4-Bromo-N,N-diethylaniline | High | [3] |

| Bromination | N,N-dimethylaniline N-oxide | Thionyl bromide | 4-Bromo-N,N-dimethylaniline | up to 69 | [4] |

| Chlorination | N,N-dimethylaniline N-oxide | Thionyl chloride | 2-Chloro-N,N-dimethylaniline | up to 69 | [4] |

Experimental Protocol: Para-Bromination of this compound (Adapted)

This protocol is based on the bromination of N,N-dialkylanilines.

-

Dissolve this compound in a suitable solvent, such as chloroform or acetic acid, in a flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring.

-

Monitor the disappearance of the bromine color.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.

-

Pour the reaction mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine.

-

Neutralize the mixture with a base, such as sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield p-bromo-N-Methyl-n-propylaniline.

Sulfonation

The sulfonation of N-alkylanilines can yield a mixture of isomers, and the product distribution is sensitive to the reaction conditions. Initially, at lower temperatures, the kinetically favored product is often the N-sulfonated product (a sulfamic acid derivative). Upon heating, this can rearrange to the thermodynamically more stable ring-sulfonated products, primarily the para-isomer.

Experimental Considerations

Direct sulfonation with concentrated sulfuric acid or oleum (B3057394) can lead to complex mixtures and potential oxidation. A common strategy involves the "baking" process, where the aniline salt of sulfuric acid is heated to induce rearrangement to the p-aminobenzenesulfonic acid.

Experimental Protocol: Sulfonation of this compound (General Approach)

-

In a flask, carefully add this compound to an equimolar amount of concentrated sulfuric acid with cooling. This will form the anilinium hydrogen sulfate salt.

-

Heat the resulting salt to a high temperature (typically 180-200°C) for several hours (the "baking" process).

-

Monitor the reaction for the formation of the p-sulfonated product.

-

After cooling, dissolve the reaction mass in water.

-

Neutralize the solution with a base, such as calcium carbonate or sodium carbonate, to precipitate the sulfonated product as a salt or zwitterion.

-

Filter and purify the product by recrystallization.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not straightforward for strongly activated aromatic rings like N,N-dialkylanilines. The nitrogen atom's lone pair can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired reaction. This complex formation essentially converts the activating amino group into a deactivating ammonium-like group.

Challenges and Alternative Approaches

Due to the catalyst complexation issue, standard Friedel-Crafts conditions often fail or give very low yields with N,N-dialkylanilines.[5] Research has explored alternative catalysts and reaction conditions to overcome this limitation. For Friedel-Crafts alkylation, some success has been achieved using less Lewis-acidic catalysts or by performing the reaction under specific conditions. For Friedel-Crafts acylation, the challenges are even more pronounced.